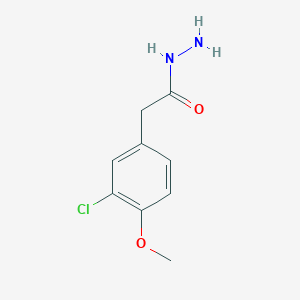

2-(3-Chloro-4-methoxyphenyl)acetohydrazide

Description

2-(3-Chloro-4-methoxyphenyl)acetohydrazide is a hydrazide derivative characterized by a chloro-methoxy substituted phenyl ring attached to an acetohydrazide core (–NH–NH–CO–CH₂–). This compound is synthesized via hydrazinolysis of its corresponding ester precursor, often followed by condensation with aldehydes to form hydrazone derivatives. The 3-chloro and 4-methoxy substituents on the phenyl ring enhance its electronic and steric properties, influencing its biological activity. It is primarily studied for antimicrobial applications, particularly against gram-positive and gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger .

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-8-3-2-6(4-7(8)10)5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLZCTFFEIXNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)acetohydrazide typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired acetohydrazide. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Hydrazone Formation with Aldehydes

The hydrazide group undergoes condensation with aromatic aldehydes to form hydrazones. This reaction occurs under mild conditions and has been extensively utilized to synthesize derivatives for biological screening .

Reaction Protocol

-

Reagents : Aromatic aldehyde (1 eq), ethanol (solvent)

-

Conditions : Reflux for 2–5 hours, followed by cooling to 5–10°C for crystallization .

Representative Products

Cyclocondensation with Chloroacetyl Chloride

This reaction forms β-lactam (azetidinone) derivatives, critical for antimicrobial applications .

Reaction Protocol

-

Reagents : Chloroacetyl chloride (1.2 eq), triethylamine (base), DMF (solvent)

-

Conditions : Ultrasonication at room temperature for 8 hours .

Key Product Example

-

Product : 3-Chloro-1-(8-hydroxyquinolin-5-yl)-4-substituted phenyl azetidin-2-one

-

Mechanism : Nucleophilic substitution at the hydrazide nitrogen, followed by intramolecular cyclization .

Ring-Opening Reactions

Under acidic conditions, the compound may undergo unexpected transformations. For example:

-

Reaction with Vanillin : Heating in acetic acid led to ring opening and formation of a secondary amide (δ 3.64 ppm for methylene protons in NMR) .

Stability and Reactivity Trends

-

pH Sensitivity : Stable under neutral conditions but prone to hydrolysis in strong acids/bases.

-

Thermal Stability : Decomposes above 200°C without melting .

Comparative Reactivity with Analogues

| Compound | Functional Group | Key Reactivity Difference |

|---|---|---|

| 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide | No hydrazide group | Lacks hydrazone-forming capability |

| Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate | Ester moiety | Prefers nucleophilic acyl substitution over cyclocondensation |

This compound’s reactivity profile enables diverse applications in medicinal chemistry, particularly in synthesizing antimicrobial and anticancer agents. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that hydrazide derivatives, including 2-(3-Chloro-4-methoxyphenyl)acetohydrazide, exhibit significant anticancer properties. A study focusing on similar compounds found that they possess the ability to inhibit the proliferation of various cancer cell lines, such as lung (A549) and breast (MCF-7) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of hydrazide derivatives. Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain hydrazone derivatives exhibit potent antimicrobial effects, suggesting that this compound could be similarly effective .

Synthesis and Structural Studies

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving hydrazine derivatives and aromatic aldehydes. The reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate the structure of synthesized compounds. Such studies not only confirm the identity of this compound but also provide insights into its molecular interactions and stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of A549 cell proliferation with IC50 values in low micromolar range. |

| Study B | Antimicrobial Activity | Exhibited broad-spectrum activity against E. coli and S. aureus with minimum inhibitory concentrations comparable to standard antibiotics. |

| Study C | Synthesis Optimization | Identified optimal reaction conditions leading to increased yields of this compound with minimal by-products. |

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenoxy/Phenyl Acetohydrazides

- 2-(4-Chloro-3-methylphenoxy)acetohydrazide (): Structural Variation: Replaces the 3-chloro-4-methoxyphenyl group with a 4-chloro-3-methylphenoxy moiety. Activity: Exhibits broad-spectrum antimicrobial activity (MIC values: 25–50 µg/mL), comparable to the target compound. The methyl group at the 3-position may reduce polarity, enhancing membrane penetration .

- N′-Benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ():

Structural Variation: Incorporates a coumarin-derived chromenyloxy group.

Activity: Demonstrates moderate antioxidant properties due to the coumarin scaffold, diverging from the antimicrobial focus of the target compound .

Heterocyclic Acetohydrazide Derivatives

- Benzimidazole Derivatives ():

Structural Variation: Attaches a benzimidazole ring to the acetohydrazide core.

Activity: Shows potent anticonvulsant effects (ED₅₀: 12–18 mg/kg), outperforming phenytoin in some cases. The benzimidazole moiety likely enhances CNS penetration . - 1,2,4-Triazole-3-thiol Derivatives (): Structural Variation: Incorporates a triazole-thiol group linked to the acetohydrazide. Activity: Exhibits selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines (IC₅₀: 8–15 µM). The sulfur atom in the triazole-thiol group may facilitate redox interactions .

Hydrazones and Schiff Base Derivatives

- N′-(4-(Dimethylamino)benzylidene)-2-(phenylamino)ethyl-thioacetohydrazide (): Structural Variation: Features a benzothiazole-thioacetohydrazide hybrid. The dimethylamino group enhances solubility and target affinity .

- 2-(Pyridine-2-ylamino)acetohydrazide Derivatives (): Structural Variation: Includes a pyridine-amino substituent. Activity: Cyclization into oxadiazole derivatives boosts antimicrobial activity (MIC: 30–43 µg/cm³), highlighting the role of heterocyclic modifications .

Structure-Activity Relationship (SAR) Analysis

- Electron-Withdrawing Groups (EWGs): Chloro and nitro substituents improve antimicrobial and anticancer activities by increasing electrophilicity and binding to target enzymes (e.g., bacterial cell wall synthases) .

- Electron-Donating Groups (EDGs): Methoxy groups enhance solubility and modulate steric effects, as seen in the target compound’s balanced lipophilicity .

- Heterocyclic Moieties: Benzimidazole, triazole, and benzothiazole rings introduce planar aromatic systems that improve DNA intercalation or enzyme inhibition (e.g., COX-2, topoisomerases) .

Data Tables

Table 1: Structural and Activity Comparison of Selected Acetohydrazides

Biological Activity

2-(3-Chloro-4-methoxyphenyl)acetohydrazide is a synthetic organic compound characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. Its molecular formula is C9H11ClN2O2, and it is recognized for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions. The formation of a hydrazone intermediate is followed by reduction to yield the acetohydrazide. This process can be optimized using continuous flow reactors in industrial settings to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it can modulate cellular signaling pathways through receptor interactions, impacting various cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including drug-resistant strains like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest a strong potential for development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies have demonstrated its cytotoxic effects against several human cancer cell lines, including:

- Lung Cancer : NCI-H460 and A549

- Breast Cancer : MCF-7 and MDA-MB-231

- Colon Cancer : COLO 205 and HCT 15

- Cervical Cancer : HeLa

- Liver Cancer : HepG2

In these studies, the compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. Notably, it has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for anticancer agents .

Study 1: Antimicrobial Efficacy

A study conducted on various hydrazone derivatives, including this compound, revealed that it effectively inhibited growth in Staphylococcus aureus with an MIC of approximately 3.91 µg/mL. This positions the compound as a promising candidate for further development in combating bacterial infections .

Study 2: Cytotoxicity Against Cancer Cells

In a comparative study assessing the cytotoxicity of several hydrazide derivatives against human cancer cell lines, this compound demonstrated significant activity against HepG2 cells with an IC50 value of approximately 15 µM. The mechanism involved increased expression of pro-apoptotic factors such as p53 and caspase-3 activation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Effective against S. aureus | ~15 µM against HepG2 |

| 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Moderate | ~20 µM against MCF-7 |

| 3-Chloro-4-methylphenyl isocyanate | Low | ~30 µM against A549 |

This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent effects against both bacterial strains and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.